molecular formula C26H20N6O4 B13147454 N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide CAS No. 137878-74-1

N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide

Cat. No.: B13147454
CAS No.: 137878-74-1
M. Wt: 480.5 g/mol
InChI Key: UVHQFXDYWPOXRE-UHFFFAOYSA-N
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Description

N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide: is a complex organic compound that features a bipyridine core with two benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine units.

    Introduction of Amide Groups: The bipyridine core is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the amide bonds.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the bipyridine core.

    Reduction: Reduced forms of the amide groups.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide has several scientific research applications:

    Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals.

    Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to therapeutic effects. The bipyridine core is crucial for binding to metal ions, while the amide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine compound without the amide groups.

    N,N’-Bis(benzoyl)-1,2-diaminoethane: A compound with a similar amide structure but different core.

Uniqueness

N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide is unique due to its combination of a bipyridine core with two benzamide groups

Properties

CAS No.

137878-74-1

Molecular Formula

C26H20N6O4

Molecular Weight

480.5 g/mol

IUPAC Name

N-[[3-(benzoylcarbamoylamino)-2-pyridin-2-ylpyridin-4-yl]carbamoyl]benzamide

InChI

InChI=1S/C26H20N6O4/c33-23(17-9-3-1-4-10-17)31-25(35)29-20-14-16-28-21(19-13-7-8-15-27-19)22(20)30-26(36)32-24(34)18-11-5-2-6-12-18/h1-16H,(H2,30,32,34,36)(H2,28,29,31,33,35)

InChI Key

UVHQFXDYWPOXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C(=NC=C2)C3=CC=CC=N3)NC(=O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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